molecular formula C20H39O5P B109562 Palmitoyl 3-carbacyclic Phosphatidic Acid CAS No. 476310-22-2

Palmitoyl 3-carbacyclic Phosphatidic Acid

Cat. No. B109562
M. Wt: 390.5 g/mol
InChI Key: LJNWYINJKCNEPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Palmitoyl 3-carbacyclic Phosphatidic Acid is a palmitoylated Carba-like cyclophosphatidic acid and an analog of lysophosphatidic acid (LPA). It has different functions from LPA and can inhibit the activation of RhoA and inhibit the migration of melanoma cells . It effectively inhibited experimental lung metastasis and reduced the number of tumor nodules in a B16-F0 xenograft mouse model .


Molecular Structure Analysis

The molecular weight of Palmitoyl 3-carbacyclic Phosphatidic Acid is 390.49. Its formula is C20H39O5P . The SMILES representation is CCCCCCCCCCCCCCCC(OCC1CCP(O1)(O)=O)=O .

Scientific Research Applications

Inhibition of RhoA Activation

Palmitoyl 3-carbacyclic Phosphatidic Acid has been found to inhibit the activation of RhoA . RhoA is a small GTPase protein known to regulate the actin cytoskeleton in the formation of stress fibers. Its inhibition can have significant effects on cell morphology and cell cycle progression.

Inhibition of Melanoma Cell Migration

This compound has been shown to inhibit the migration of melanoma cells . This is particularly significant in the context of cancer research, as the inhibition of cancer cell migration can potentially prevent metastasis, the process by which cancer spreads to other parts of the body.

Inhibition of Experimental Lung Metastasis

In a B16-F0 xenograft mouse model, Palmitoyl 3-carbacyclic Phosphatidic Acid effectively inhibited experimental lung metastasis . This suggests potential therapeutic applications in the treatment of lung cancer.

Reduction of Tumor Nodules

In addition to inhibiting metastasis, this compound has also been found to reduce the number of tumor nodules in a B16-F0 xenograft mouse model . This indicates that it may have direct anti-tumor effects.

Inhibition of Autotaxin

At concentrations ranging from 0.1-25 μM, Palmitoyl 3-carbacyclic Phosphatidic Acid significantly inhibits autotaxin . Autotaxin is an enzyme that plays a crucial role in cancer cell survival, growth, migration, invasion, and metastasis.

Potential Applications in Lipid Biochemistry

Given its structural similarity to lysophosphatidic acid (LPA), Palmitoyl 3-carbacyclic Phosphatidic Acid may have potential applications in lipid biochemistry . Further research is needed to explore this possibility.

Safety And Hazards

Palmitoyl 3-carbacyclic Phosphatidic Acid is intended for research use only and is not for human or veterinary use .

properties

IUPAC Name

(2-hydroxy-2-oxo-1,2λ5-oxaphospholan-5-yl)methyl hexadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H39O5P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-20(21)24-18-19-16-17-26(22,23)25-19/h19H,2-18H2,1H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJNWYINJKCNEPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC1CCP(=O)(O1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H39O5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40436485
Record name AGN-PC-0N03WG
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40436485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

390.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Palmitoyl 3-carbacyclic Phosphatidic Acid

CAS RN

476310-22-2
Record name AGN-PC-0N03WG
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40436485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Palmitoyl 3-carbacyclic Phosphatidic Acid
Reactant of Route 2
Reactant of Route 2
Palmitoyl 3-carbacyclic Phosphatidic Acid
Reactant of Route 3
Reactant of Route 3
Palmitoyl 3-carbacyclic Phosphatidic Acid
Reactant of Route 4
Reactant of Route 4
Palmitoyl 3-carbacyclic Phosphatidic Acid
Reactant of Route 5
Reactant of Route 5
Palmitoyl 3-carbacyclic Phosphatidic Acid
Reactant of Route 6
Reactant of Route 6
Palmitoyl 3-carbacyclic Phosphatidic Acid

Citations

For This Compound
1
Citations
P OH
Number of citations: 0

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.